molecular formula C17H12Cl2N2O B3000916 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 922880-57-7

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B3000916
CAS No.: 922880-57-7
M. Wt: 331.2
InChI Key: RFWBWUCJAGTXHK-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves the reaction of 3,4-dichlorobenzyl chloride with phenylhydrazine in the presence of a base, followed by cyclization to form the dihydropyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, flow rate, and residence time more precisely .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • N-(3,4-dichlorophenyl)methyl oxamic acid

Uniqueness

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenyl group and a phenyl group attached to a dihydropyridazinone ring sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-7-6-12(10-15(14)19)11-21-17(22)9-8-16(20-21)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWBWUCJAGTXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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